Cas no 892502-16-8 (2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine)

2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine structure
892502-16-8 structure
Product Name:2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine
CAS No:892502-16-8
MF:C10H12BrNO2
MW:258.111782073975
CID:1940127
PubChem ID:43811040
Update Time:2025-11-01

2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine
    • CTK5G2683
    • MolPort-009-013-678
    • SBB101962
    • AG-H-61254
    • CC58210
    • 2-bromo-6-(oxan-4-yloxy)pyridine
    • 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine , 97
    • 2-Bromo-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
    • starbld0003824
    • DB-078347
    • AKOS013276537
    • 892502-16-8
    • DTXSID00656425
    • 2-Bromo-6-[(oxan-4-yl)oxy]pyridine
    • MS-22064
    • Inchi: 1S/C10H12BrNO2/c11-9-2-1-3-10(12-9)14-8-4-6-13-7-5-8/h1-3,8H,4-7H2
    • InChI Key: VLEKIKTZHYMZEW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=N1)OC1CCOCC1

Computed Properties

  • Exact Mass: 257.00500
  • Monoisotopic Mass: 257.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 31.4Ų

Experimental Properties

  • PSA: 31.35000
  • LogP: 2.40190

2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine Pricemore >>

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2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine Related Literature

Additional information on 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine

Introduction to 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine (CAS No. 892502-16-8) and Its Emerging Applications in Chemical Biology

2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine, identified by its CAS number 892502-16-8, is a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic compound features a brominated pyridine core linked to a tetrahydropyranyl ether moiety, making it a versatile intermediate in the synthesis of bioactive molecules. The unique structural attributes of this compound have garnered attention for its potential applications in drug discovery, particularly in the development of targeted therapeutics.

The bromine substituent at the 2-position of the pyridine ring enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry. Concurrently, the tetrahydropyran-4-yloxy group introduces a flexible ether linkage, which can modulate solubility and metabolic stability in biological systems. These characteristics make 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine an invaluable building block for constructing novel pharmacophores.

In recent years, there has been a surge in research focusing on pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds exhibit inhibitory effects on various enzymes and receptors, making them promising candidates for treating neurological disorders, infectious diseases, and cancer. Among these derivatives, 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine has emerged as a key intermediate in synthesizing small-molecule inhibitors that target critical disease pathways.

One of the most compelling applications of 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine is in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is implicated in numerous diseases. By leveraging the brominated pyridine scaffold, researchers have designed molecules that selectively inhibit aberrant kinase activity. For instance, recent studies have highlighted the utility of this compound in generating inhibitors of Janus kinases (JAKs), which are involved in inflammatory responses and autoimmune diseases. The tetrahydropyranyl ether moiety contributes to improved pharmacokinetic properties, enhancing the bioavailability and efficacy of these inhibitors.

Another area where 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine has shown promise is in the synthesis of G-protein coupled receptor (GPCR) modulators. GPCRs are membrane receptors that mediate a wide range of physiological processes by responding to external stimuli. Dysfunctional GPCRs are associated with various disorders, including cardiovascular diseases, pain syndromes, and psychiatric conditions. Researchers have utilized this compound to develop selective ligands that modulate GPCR activity without causing off-target effects. The bromine atom allows for further derivatization via cross-coupling reactions, enabling the creation of diverse analogues with tailored pharmacological profiles.

The role of 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine extends beyond kinase and GPCR inhibition. Emerging evidence suggests its utility in targeting other therapeutic areas, such as antiviral and anticancer therapies. For example, studies have demonstrated that derivatives of this compound can interfere with viral replication by inhibiting essential viral enzymes. Additionally, preclinical trials have indicated that certain analogues exhibit cytotoxic effects against cancer cell lines by disrupting critical signaling cascades involved in tumor growth and survival.

The synthesis of 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine involves multi-step organic transformations that highlight its synthetic versatility. The bromination step at the 2-position of pyridine is typically achieved using halogenating agents under controlled conditions to ensure high regioselectivity. Subsequent etherification with tetrahydropyranol introduces the flexible ether linkage while maintaining functional group integrity. These synthetic protocols underscore the compound's adaptability for further chemical modifications, allowing researchers to explore an extensive array of structural variations.

The growing interest in 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine is reflected in its increasing demand across academic and industrial research settings. Pharmaceutical companies are particularly keen on exploring its potential as a lead compound for novel therapeutics due to its favorable pharmacokinetic properties and broad biological activity spectrum. Academic laboratories are also investigating its role as a scaffold for developing probes to study enzyme mechanisms and cellular processes.

In conclusion,2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine (CAS No. 892502-16-8) represents a cornerstone compound in modern chemical biology and drug discovery efforts. Its unique structural features enable diverse applications across multiple therapeutic areas, particularly in kinase inhibition and GPCR modulation. As research continues to uncover new biological targets and mechanisms,this compound is poised to play an increasingly pivotal role in shaping future therapeutic strategies.

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